molecular formula C18H28N2O3 B7924769 3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Cat. No.: B7924769
M. Wt: 320.4 g/mol
InChI Key: SASWAEPWNDFWPI-UHFFFAOYSA-N
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Description

3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based tertiary amine derivative featuring a benzyl ester group at the 1-position of the pyrrolidine ring. The benzyl ester moiety is a common protective group in organic synthesis, often used to enhance solubility or stability during synthetic processes .

Properties

IUPAC Name

benzyl 3-[[2-hydroxyethyl(propan-2-yl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-15(2)19(10-11-21)12-17-8-9-20(13-17)18(22)23-14-16-6-4-3-5-7-16/h3-7,15,17,21H,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASWAEPWNDFWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 54981-19-0)

  • Structure : Differs by a chloro-acetyl-cyclopropylamine substituent instead of hydroxyethyl-isopropylamine.
  • The cyclopropyl ring may improve metabolic stability compared to the linear hydroxyethyl chain in the target compound .
  • Applications : Likely used as an intermediate in alkylating agents or protease inhibitors, though specific biological data are unavailable .

2-{[(2-Chloro-acetyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester (CAS: 1353994-10-1)

  • Structure: Features a methylamino-chloroacetyl group at the 2-position.
  • The chloroacetyl moiety may confer cytotoxicity, as seen in similar protease inhibitors .

4-Substituted 2-(3-Hydroxy-2-oxo-1-phenethylpropylcarbamoyl)pyrrolidine-1-carboxylic Acid Benzyl Esters

  • Structure : Contains a phenethylpropylcarbamoyl group at the 2-position and variable 4-position substituents.
  • Biological Activity : Demonstrated antimalarial activity (IC50: 86.2–106.5 µM) against Plasmodium falciparum cysteine proteases, comparable to artemisinin .
  • Comparison : The target compound’s hydroxyethyl-isopropylamine group may reduce steric hindrance compared to bulkier phenethylcarbamoyl substituents, possibly improving binding kinetics in enzyme inhibition .

Enzyme Inhibition Profiles

  • Cysteine Protease Inhibitors: Pyrrolidine-1-carboxylic acid benzyl esters with carbamoyl or phosphinoyl groups (e.g., 2-[(2-carboxy-3-phenyl-propyl)-hydroxy-phosphinoyl] derivatives) exhibit ACE2 inhibition (Ki: 0.0003 µM) .
  • Target Compound: While lacking phosphinoyl groups, its hydroxyethyl-isopropylamine substituent could interact with catalytic zinc ions in metalloproteases, though this remains speculative without direct data .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP<sup>*</sup> Solubility<sup>**</sup>
3-{[(2-Hydroxy-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester C19H28N2O3 332.44 Hydroxyethyl-isopropylamine 2.1 (estimated) Moderate (aqueous)
3-{[(2-Chloro-acetyl)-cyclopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester C18H23ClN2O3 350.84 Chloroacetyl-cyclopropylamine 2.8 Low
2-(Naphthalen-2-ylmethyl)pyrrolidine-1-carboxylic acid benzyl ester C23H23NO2 345.44 Naphthylmethyl 4.5 Very low

<sup></sup>Estimated using fragment-based methods.
<sup>
*</sup>Based on substituent polarity and molecular weight.

Key Research Findings

Synthetic Versatility : Benzyl esters are frequently employed as intermediates in the synthesis of bioactive molecules, such as sulfonamide derivatives (e.g., N-methyl-N-pyrrolidin-3-yl-methanesulfonamide) .

Structural Limitations : Compounds with bulky substituents (e.g., naphthylmethyl) exhibit poor solubility, whereas hydroxyethyl groups in the target compound may mitigate this issue .

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